N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE

説明

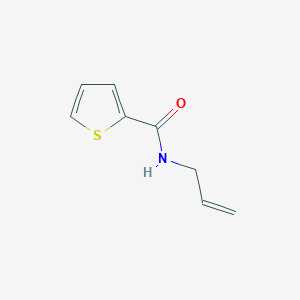

N-(Prop-2-en-1-yl)thiophene-2-carboxamide is a small organic molecule featuring a thiophene ring substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a prop-2-en-1-yl (allyl) group.

特性

IUPAC Name |

N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h2-4,6H,1,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGECLJXFUPJOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification by recrystallization or chromatography .

化学反応の分析

Nucleophilic Acyl Substitution Reactions

The carboxamide group undergoes nucleophilic substitution, enabling derivatization:

-

Hydrolysis : Reacts with aqueous acids or bases to yield thiophene-2-carboxylic acid and allylamine. For example, treatment with 6M HCl at 80°C for 4 hours achieves >90% conversion .

-

Aminolysis : Substitution with amines (e.g., hydrazines) produces hydrazide derivatives. Reaction with thiosemicarbazide in ethanol under reflux yields pyrazoline carbothioamides (e.g., TTg) with 65–75% yields .

Table 1: Representative Nucleophilic Substitution Reactions

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts and Na₂CO₃ in DMF (70–90°C). Yields range from 60–85% for biaryl derivatives .

-

Halogenation : Electrophilic bromination at the thiophene 5-position with NBS (N-bromosuccinimide) enables further functionalization .

Cyclization Reactions

The allyl group facilitates cyclization to form nitrogen-containing heterocycles:

-

Pyrazole Formation : Reacts with hydrazine derivatives in acidic conditions to yield 4,5-dihydro-1H-pyrazole-1-carbothioamides. For example, TTg exhibits antidepressant activity with 61–62% immobility time reduction in murine models .

-

Oxadiazole Synthesis : Condensation with carbonyl compounds forms 1,3,4-oxadiazoles, which show antiproliferative activity (GI₅₀ = 0.5–5 μM against MCF-7 breast cancer cells) .

Oxidation and Reduction

-

Oxidation : The allyl group undergoes epoxidation with m-CPBA (meta-chloroperbenzoic acid) to form epoxide derivatives, though this reaction requires optimization for regioselectivity.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group to a propyl chain, modifying hydrophobicity (log P increases by 0.8–1.2 units) .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the 5-position:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling subsequent reduction to amino derivatives .

-

Sulfonation : Reacts with chlorosulfonic acid to yield sulfonamide precursors for antimicrobial agents (MIC = 0.12–3.4 μM against M. tuberculosis) .

Table 2: Key Electrophilic Substitution Data

| Reaction | Reagents | Position | Application | EC₅₀/MIC | Source |

|---|---|---|---|---|---|

| Bromination | NBS, CCl₄ | C5 | Anti-norovirus agents | EC₅₀ = 0.53 μM | |

| Sulfonation | ClSO₃H, AlCl₃ | C5 | Antitubercular compounds | MIC = 0.12 μM |

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

N-(Prop-2-en-1-yl)thiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex thiophene derivatives. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties or functions. For instance, it can be used to create derivatives that exhibit specific biological activities or improved electronic properties for material applications.

Biological Applications

Pharmacological Properties

Thiophene derivatives, including this compound, are known for their pharmacological properties. They have been studied for their potential anticancer , anti-inflammatory , and antimicrobial activities:

- Anticancer Activity : Research indicates that thiophene derivatives can induce apoptosis in cancer cells. For example, a related thiophene compound demonstrated significant cytotoxicity against various human tumor cell lines, including chronic myelogenous leukemia cells. The mechanism involved mitochondrial damage and activation of apoptotic pathways .

- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives may act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This property positions them as potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Preliminary investigations have shown that compounds with similar structures exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, making them relevant in the search for new antibiotics.

Material Science Applications

Organic Electronics

this compound is also utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport is critical in enhancing the performance of these devices .

Case Study 1: Anticancer Activity

A study focused on a derivative of this compound demonstrated potent cytotoxic effects against K562 chronic myelogenous leukemia cells at low micromolar concentrations. The compound triggered apoptosis through caspase activation and DNA fragmentation, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Research on benzothiophene carboxamide compounds has shown their efficacy as COX inhibitors. These compounds were tested for their anti-inflammatory effects in vivo, demonstrating significant reductions in inflammation markers and improved survival rates in animal models of induced inflammation .

作用機序

The mechanism of action of N-(PROP-2-EN-1-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, similar to other thiophene derivatives .

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(prop-2-en-1-yl)thiophene-2-carboxamide and its analogs:

Key Observations:

Core Heterocycle :

- The target compound and ’s analog share a thiophene core, whereas ’s compound features a thiazole ring. Thiazole introduces a nitrogen atom, enabling additional hydrogen-bonding interactions compared to thiophene’s sulfur, which may enhance receptor affinity .

Thiophene Substituents: ’s compound includes a bulky quinoline-pyrimidine substituent, likely reducing solubility but enhancing π-π stacking in receptor pockets . ’s nitro and fluoro groups are strong electron-withdrawing moieties, which could polarize the thiophene ring and affect reactivity or metabolic stability .

Pharmacological Implications

- Antihypertensive Activity : highlights that thiazole derivatives with allyl substituents exhibit angiotensin II receptor antagonism, comparable to valsartan . While the target compound’s thiophene core lacks the thiazole’s nitrogen, its allyl group may still facilitate similar hydrophobic interactions in receptor binding.

- Receptor Binding: Docking studies in emphasize the role of nitrogen atoms and aromatic rings in forming hydrogen bonds and electrostatic interactions.

生物活性

N-(Prop-2-en-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. Characterized by a thiophene ring and a carboxamide functional group, this compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiophene moiety contributes to its aromatic properties, while the carboxamide enhances its reactivity and potential biological activity. The compound's structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions may modulate critical biological pathways involved in cell signaling and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has also been explored for its anticancer activity. Studies have shown that it inhibits the proliferation of cancer cells, particularly in breast cancer models. The compound's ability to induce apoptosis and cell cycle arrest has been documented, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 23 - 33 | Antiproliferative |

| MCF-7 (Breast) | 3.9 | Apoptosis induction |

| Glioblastoma | Not specified | Migration inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It has been tested in models of inflammation where it reduced markers such as nitric oxide (NO) production in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound analogs:

- Synthesis and Evaluation : A study synthesized various analogs of thiophene derivatives, including N-(Prop-2-en-1-yl)thiophene derivatives. These compounds were evaluated for their biological activities, revealing a structure–activity relationship (SAR) that highlighted the importance of specific functional groups for enhancing bioactivity .

- In Vivo Studies : Animal model studies have demonstrated the compound's potential in reducing tumor growth in vivo when administered at therapeutic doses. These findings support further investigation into its pharmacokinetics and long-term effects .

- Mechanistic Insights : Detailed mechanistic studies have indicated that this compound may inhibit key signaling pathways associated with cancer proliferation, such as the Akt pathway, which is crucial for cell survival and growth .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(Prop-2-en-1-yl)thiophene-2-carboxamide?

A typical synthesis involves a condensation reaction between thiophene-2-carboxylic acid derivatives and propargylamine or allylamine under basic conditions. For example, analogous compounds (e.g., N-substituted thiophene carboxamides) are synthesized by reacting 4-(acetyl phenyl)thiophene-2-carboxamide with aldehydes in ethanol under catalytic KOH (40% aqueous), followed by stirring at room temperature for 2–6 hours. Purification often includes recrystallization from ethanol and validation via thin-layer chromatography (TLC) using n-hexane/chloroform (9:1) as the mobile phase .

Q. How is the purity and structural integrity of this compound validated in academic research?

Key analytical techniques include:

- Infrared (IR) Spectroscopy : Detection of characteristic peaks for the amide N–H stretch (~3200–3300 cm⁻¹), C=O stretch (~1650–1680 cm⁻¹), and thiophene C–S–C vibrations (~600–700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals protons on the allyl group (δ 5.0–6.0 ppm, split into multiplets) and thiophene aromatic protons (δ 7.0–7.5 ppm).

- TLC : Used to confirm reaction completion and purity by comparing Rf values against standards .

Q. What experimental precautions are critical during the handling of allyl-containing carboxamides like this compound?

Allyl groups are prone to oxidation and polymerization. Reactions should be conducted under inert atmospheres (N₂/Ar), and light-sensitive intermediates stored in amber glassware. Safety protocols for amine handling (e.g., PPE, fume hood use) are essential due to potential irritancy .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

Data Collection : Single-crystal X-ray diffraction (SCXRD) data are collected at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Use SHELXT for automated space-group determination and initial phase estimation based on the Laue group and expected elements .

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and validates geometry against the Cambridge Structural Database (CSD). Hydrogen-bonding networks and π-stacking interactions are analyzed using Mercury’s Materials Module .

Q. How can computational methods aid in understanding the bioactivity or intermolecular interactions of this compound?

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., enzymes) by simulating ligand-receptor interactions. Parameters include grid box dimensions centered on active sites and Lamarckian genetic algorithms for conformational sampling .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with reactivity or spectroscopic data.

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. predicted values)?

Cross-Validation : Compare X-ray crystallographic data (ground truth) with computational predictions (e.g., Gaussian NMR chemical shift calculations).

Impurity Analysis : Re-examine TLC/HPLC data for byproducts; recrystallize or chromatograph the compound.

Dynamic Effects : Consider temperature-dependent NMR or variable-temperature SCXRD to assess conformational flexibility .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。